molecular formula C6H16N2 B7971033 (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

Cat. No.: B7971033
M. Wt: 116.20 g/mol
InChI Key: AKRUIVSMWDCKNI-LURJTMIESA-N
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Description

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups and a chiral center, which imparts unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl typically involves the reaction of (S)-2-aminobutan-1-ol with formaldehyde and hydrogen chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

    Starting Material: (S)-2-aminobutan-1-ol

    Reagents: Formaldehyde, Hydrogen chloride

    Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the diamine hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the diamine to its corresponding amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which have diverse applications in chemical synthesis and industry.

Scientific Research Applications

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is utilized in various scientific research applications:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism by which (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The diamine groups facilitate nucleophilic interactions, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N1,N1-Dimethyl-1,2-butanediamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.

    N,N-Dimethylethylenediamine: A structurally similar compound with two carbon atoms between the amine groups.

    N,N-Dimethylpropylenediamine: Another related compound with three carbon atoms between the amine groups.

Uniqueness

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where the configuration of the molecule can significantly impact its biological activity and efficacy.

Properties

IUPAC Name

(2S)-1-N,1-N-dimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRUIVSMWDCKNI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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